3-Amino-5,6,7,8-tetrahydroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 6-position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-nitro-5,6,7,8-tetrahydroquinolin-6-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis. It can also inhibit key enzymes involved in cell proliferation and survival, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroquinolin-3-ol
- 5,6,7,8-Tetrahydroquinolin-8-ol
- 8-Amino-5,6,7,8-tetrahydroquinoline
Comparison
Compared to similar compounds, 3-Amino-5,6,7,8-tetrahydroquinolin-6-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-5,6,7,8-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5,8,12H,1-2,4,10H2 |
InChI Key |
BXNPMKKQEZAHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.